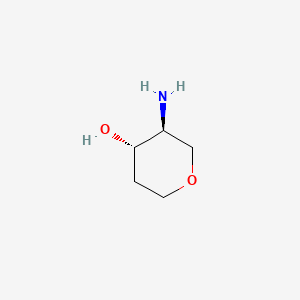

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S,4S)-3-aminooxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCSFTQJADYIQH-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@H]1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240390-32-2, 1309081-45-5 | |

| Record name | (3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240390-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | threo-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309081-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Enantioselective Synthesis of 3s,4s 3 Amino 4 Hydroxy Tetrahydropyran and Analogues

Strategies for Stereoselective Tetrahydropyran (B127337) Ring Formation

Cyclization Approaches from Chiral Precursors

One of the most direct methods for forming a chiral tetrahydropyran ring is through the intramolecular cyclization of a carefully designed acyclic starting material that already contains the necessary stereocenters.

The acid-catalyzed intramolecular hydroalkoxylation, or cyclization, of diols is a fundamental strategy for synthesizing cyclic ethers, including tetrahydropyrans. organic-chemistry.org The general mechanism involves the protonation of one hydroxyl group, converting it into a good leaving group (water). youtube.com The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon atom and displacing the water molecule to form the ring. youtube.com

To achieve the specific (3S,4S) stereochemistry of the target molecule, a precursor such as a (2S, 3S)-configured pentane-1,5-diol derivative would be required. The stereocenters in the starting material directly translate to the stereochemistry of the final product. Various catalysts can facilitate this transformation under mild conditions. For instance, cerium ammonium (B1175870) nitrate (B79036) has been shown to be effective in promoting the cyclization of tertiary 1,5-diols at room temperature, yielding tetrahydropyran derivatives with high stereoselectivity. organic-chemistry.org

Table 1: Catalysts for Acid-Mediated Cyclization of Diol Derivatives

| Catalyst/Reagent | Substrate Type | Key Feature | Reference |

| Cerium Ammonium Nitrate | Tertiary 1,5-Diols | High yield and stereoselectivity at room temperature. | organic-chemistry.org |

| Platinum Catalysts | γ- and δ-Hydroxy Olefins | Tolerates a wide range of functional groups. | organic-chemistry.org |

| Lanthanide Triflates | Hydroxyalkenes | Efficient in ionic liquids at room temperature. | organic-chemistry.org |

Epoxide Ring-Opening Methodologies

The ring-opening of epoxides is a powerful and highly versatile method in organic synthesis for introducing functional groups with well-defined stereochemistry. By selecting an appropriately substituted chiral epoxide, this strategy can be effectively applied to the synthesis of functionalized tetrahydropyrans.

The synthesis of vicinal amino alcohols can be achieved through the nucleophilic ring-opening of an epoxide with an amine or a related nitrogen-based nucleophile. rroij.com To form a 3-amino-4-hydroxy structure, an epoxide precursor can be opened by a hydroxylamine (B1172632) derivative. A notable method involves the use of O-trimethylsilylhydroxylamine in a lithium perchlorate-diethyl ether solution. organic-chemistry.org This system facilitates the highly regioselective ring-opening of epoxides with poor nucleophiles under mild, ambient temperature conditions, yielding β-hydroxy-hydroxylamines. organic-chemistry.org The stereochemistry of the starting epoxide dictates the stereochemistry of the product; a trans-epoxide will lead to a trans-amino-hydroxy configuration upon backside nucleophilic attack.

Lewis acids are frequently employed to activate the epoxide ring, making it more susceptible to attack by weak nucleophiles, such as amines. rsc.orgyoutube.com This activation lowers the energy barrier for the reaction, often allowing it to proceed under milder conditions and with greater control. acs.org A wide array of Lewis acids have been shown to catalyze the aminolysis of epoxides, each with its own advantages. For example, indium tribromide (InBr₃) promotes the regio- and chemoselective synthesis of β-amino alcohols from various epoxides and aromatic amines. rroij.com Similarly, zirconium(IV) chloride (ZrCl₄) and scandium triflate (Sc(OTf)₃) are effective catalysts for this transformation. rroij.com The choice of Lewis acid can influence reaction rates and selectivity, providing a tunable system for synthesizing the desired amino alcohol products. rroij.comrsc.org

Table 2: Selected Lewis Acid Catalysts for Epoxide Ring-Opening with Amines

| Lewis Acid Catalyst | Nucleophile | Key Features | Reference |

| Indium Tribromide (InBr₃) | Aromatic Amines | Mild, efficient, regio- and chemoselective. | rroij.com |

| Zirconium(IV) Chloride (ZrCl₄) | Anilines | Effective at ambient temperature in acetonitrile. | rroij.com |

| Scandium-Bipyridine Complex | Anilines, O-alkyl hydroxylamines | Enables enantioselective addition to meso-epoxides. | rroij.com |

| Aluminium Triflate (Al(OTf)₃) | Alcohols | Extremely effective at parts-per-million (ppm) levels. | rsc.org |

Prins-Type Cyclization for Functionalized Tetrahydropyran Derivatives

The Prins cyclization has emerged as one of the most powerful and versatile methods for the stereoselective synthesis of substituted tetrahydropyran rings. nih.govresearchgate.net The classic reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, which proceeds via an oxocarbenium ion intermediate. beilstein-journals.org The stereochemical outcome can be controlled by the geometry of the starting alkene and the reaction conditions, often leading to highly functionalized tetrahydropyrans with multiple contiguous stereocenters. beilstein-journals.org

Numerous Lewis acids, including tin(IV) bromide (SnBr₄), iron(III) chloride (FeCl₃), and bismuth(III) chloride (BiCl₃), have been used to catalyze the Prins reaction, each offering different levels of reactivity and selectivity. nih.govbeilstein-journals.org A significant challenge in some Prins cyclizations is the potential for racemization through a competing oxonia-Cope rearrangement. researchgate.netbeilstein-journals.org Strategies to mitigate this include using precursors like α-acetoxy ethers, which can generate the key oxocarbenium ion under conditions that suppress racemization. researchgate.netbeilstein-journals.org

Of particular relevance to the synthesis of the target molecule is the Prins–Ritter reaction sequence. This variant traps the intermediate carbocation with a nitrile (e.g., acetonitrile), which, upon hydrolysis, yields a 4-amidotetrahydropyran. beilstein-journals.org This amido group can then be converted to the desired primary amine, providing a direct route to amino-functionalized tetrahydropyrans. beilstein-journals.org

Table 3: Variants and Catalysts in Prins-Type Cyclizations for Tetrahydropyran Synthesis

| Reaction Variant | Catalyst / Reagent | Key Feature | Reference |

| Standard Prins | FeCl₃, SnCl₄, BiCl₃ | Forms 4-hydroxy or 4-halotetrahydropyrans. | nih.govbeilstein-journals.org |

| Prins-Ritter Sequence | Cerium(IV) Chloride / Acetyl Chloride | Traps intermediate with a nitrile to form 4-amidotetrahydropyrans. | beilstein-journals.org |

| Mukaiyama Aldol-Prins (MAP) | Various Lewis Acids | An internal nucleophile traps the oxocarbenium ion, avoiding side reactions. | nih.govbeilstein-journals.org |

| Silyl-Prins Cyclization | TMSOTf, CSA | Employs allylsilanes as internal nucleophiles for cyclization. | beilstein-journals.orgrsc.org |

Asymmetric Allylation for Chiral Tetrahydropyrans

Asymmetric allylation represents a powerful strategy for the enantioselective construction of chiral tetrahydropyran rings. This method typically involves the reaction of a carbonyl compound with an allylating agent in the presence of a chiral catalyst or auxiliary, leading to a homoallylic alcohol which can then be cyclized to form the tetrahydropyran structure.

One notable approach involves the asymmetric allylation of ketones catalyzed by chiral BINOL-derived organocatalysts. For instance, the synthesis of a key chiral tetrahydropyran intermediate was achieved using an asymmetric allylation of a ketone catalyzed by (S)-3,3′-Cl2-BINOL under solvent-free conditions. bohrium.comacs.org This reaction proceeded with high yield and excellent enantioselectivity, demonstrating the efficacy of organocatalysis in setting a key stereocenter that directs the subsequent formation of the tetrahydropyran ring. bohrium.comacs.org The resulting chiral tertiary alcohol, an alkene, can then undergo sequential hydroboration and oxidation to install a hydroxyl group, followed by intramolecular cyclization to furnish the tetrahydropyran ring. bohrium.comacs.org

Table 1: Organocatalyzed Asymmetric Allylation of Ketone 7

| Entry | Catalyst | Catalyst Loading (mol %) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | (S)-3,3′-Br₂-BINOL | 5.0 | 23 | 16 | 94 | 98:2 |

| 2 | (S)-3,3′-Br₂-BINOL | 20 | 23 | 16 | 94 | >99:1 |

Data sourced from a study on the asymmetric allylation using BINOL organocatalysts under solvent-free conditions. acs.org

Another powerful method is the tandem Sakurai allylation/intramolecular cyclization. nih.gov This sequence is initiated by a Lewis acid, such as titanium tetrachloride, which activates an aldehyde for nucleophilic attack by a chiral allylsilane. nih.gov The chirality from the allylsilane is transferred to the newly formed carbon-carbon bond. The resulting alcohol intermediate can then undergo an intramolecular 6-exo-tet cyclization to form the desired chiral tetrahydropyran product. nih.gov Careful optimization of the Lewis acid and reaction conditions is crucial to favor cyclization over the formation of the uncyclized alcohol intermediate. nih.gov

Stereocontrol in Amino and Hydroxyl Group Installation

Once the chiral tetrahydropyran core is established, the next critical phase is the stereocontrolled installation of the amino and hydroxyl groups at the C3 and C4 positions. The relative syn stereochemistry of these two groups in the final (3S,4S) product demands high diastereoselectivity in these transformations.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation (AH) is a premier method for the enantioselective synthesis of chiral amines and alcohols from unsaturated precursors like imines, enamines, and ketones. incatt.nlacs.orgresearchgate.net In the context of synthesizing (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, a relevant strategy would involve the asymmetric hydrogenation of a suitable precursor, such as a 3-amino-2H-pyran-4-one derivative or a related enamine.

Rhodium- and Iridium-based catalysts featuring chiral phosphine (B1218219) ligands (e.g., f-Binaphane) are commonly employed for the asymmetric hydrogenation of cyclic imines and enamines with high efficiency and enantioselectivity. acs.orgresearchgate.net A dynamic kinetic resolution process can be particularly powerful, where an intermediate is racemized in situ, allowing for the conversion of both enantiomers into a single desired diastereomer of the product with high selectivity. acs.org For example, the Rh-catalyzed sequential asymmetric hydrogenation of 3-amino-4-chromones (a related benzopyran system) provides access to 3-amino-4-chromanols with excellent enantio- and diastereoselectivities (up to 99.9% ee and 20:1 dr). acs.org This methodology highlights the potential for creating the syn amino alcohol arrangement found in the target molecule through a highly controlled reduction process. acs.org

Asymmetric Amine Oxidation with Chiral Organic Catalysts

The direct asymmetric oxidation of an amine to introduce a hydroxyl group stereoselectively represents a highly atom-economical approach. While metal catalysts are often used for this transformation, methods employing chiral organic catalysts are emerging. acs.orgacs.orgnih.gov

One innovative strategy employs a cooperative dual catalysis system, combining a chiral primary amine catalyst with a ketone catalyst. researchgate.net In this system, designed for the α-hydroxylation of β-ketocarbonyls, the primary amine activates the substrate by forming an enamine, while the ketone works with the primary amine to activate hydrogen peroxide (H₂O₂) via an oxaziridine (B8769555) intermediate. researchgate.net This dual activation facilitates a highly controlled hydroxylation with excellent yield and enantioselectivity. researchgate.net

Another relevant approach is cyclic deracemization, which combines non-selective chemical reactions with selective biocatalysis. For instance, a racemic amine can be subjected to enantioselective oxidation by an enzyme, such as a monoamine oxidase (MAO). nih.govmdpi.com The enzyme selectively oxidizes one enantiomer back to an imine, which can then be non-selectively reduced back to the racemic amine. nih.govmdpi.com Over time, this cyclic process leads to the accumulation of the single, unreactive amine enantiomer. This chemo-enzymatic strategy effectively uses a biological organic catalyst to achieve high enantiomeric excess. nih.govmdpi.com

Diastereoselective Reductive Amination

Diastereoselective reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in a diastereoselective fashion.

A powerful variant of this strategy is the reductive alkylation of nitriles. For example, the addition of Grignard reagents to acetonide-protected syn-2,3-dihydroxynitriles, followed by the reduction of the resulting magnesioimines, affords syn-3-amino-1,2-diols with high diastereoselectivity. This method effectively installs an amino group adjacent to a hydroxyl group with the desired relative stereochemistry, mirroring the arrangement in this compound. The stereochemical outcome is controlled by the pre-existing stereocenters of the protected dihydroxynitrile substrate.

Stereoselective Hydroxylation Techniques

Introducing the C4 hydroxyl group with the correct S configuration is a critical step. Several stereoselective hydroxylation techniques can be applied to advanced tetrahydropyran intermediates.

The hydroboration-oxidation of an alkene is a classic and reliable method for the syn-addition of a hydroxyl group. In a synthetic route beginning with an asymmetric allylation, the resulting homoallylic alcohol contains an alkene. bohrium.comacs.org A subsequent hydroboration-oxidation sequence would install a hydroxyl group, and the stereochemistry of this new alcohol would be directed by the existing stereocenter on the molecule. bohrium.comacs.org

A particularly elegant and efficient method is the tethered aminohydroxylation (TAH). This reaction allows for the simultaneous installation of both the amino and hydroxyl groups across a double bond, constructing the tetrahydropyran ring at the same time. In the synthesis of the dysiherbaine tetrahydropyran core, improved TAH conditions were used to install a syn amino diol motif and establish four contiguous cis-stereocenters on the tetrahydropyran ring in a single, highly stereocontrolled step. This powerful transformation avoids the need for separate amination and hydroxylation steps, significantly streamlining the synthesis.

Advanced Synthetic Protocols and Reaction Sequences

The synthesis of enantiomerically pure this compound relies on sophisticated chemical strategies to control stereochemistry and functional group manipulations. These include multistep convergent and divergent syntheses, enzymatic resolutions for achieving high enantiomeric purity, and carefully planned deprotection strategies.

Multistep Convergent and Divergent Synthesis Strategies

The construction of the tetrahydropyran ring with the desired stereochemistry can be approached through both convergent and divergent synthetic routes.

Convergent strategies involve the assembly of the target molecule from several independently synthesized fragments. For chloroalkene dipeptide isosteres, which can be considered analogues, a convergent synthesis has been developed where N- and C-terminal fragments are constructed from corresponding amino acid starting materials. nih.gov This approach utilizes key reactions such as the Evans syn aldol (B89426) reaction and the Ichikawa allylcyanate rearrangement, which involves a bham.ac.ukbham.ac.uk sigmatropic rearrangement. nih.gov Such strategies allow for the late-stage combination of complex fragments, which can be an efficient way to build molecular complexity.

Divergent strategies , on the other hand, start from a common intermediate that is diversified into a range of different products. This approach is particularly powerful for creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, functionalized tetrahydropyran scaffolds can be prepared and then elaborated to showcase their potential in library synthesis. sygnaturediscovery.comnih.gov A key 4-hydroxytetrahydropyran scaffold can be converted to a 4-azidotetrahydropyran, which can then be further functionalized through copper-catalyzed azide-alkyne cycloaddition or reduced to the corresponding amine. sygnaturediscovery.comnih.gov This provides access to sp³-rich scaffolds that are valuable in drug discovery. sygnaturediscovery.comnih.gov

A notable reaction for the synthesis of tetrahydropyran rings is the Prins cyclization, which involves the cyclization of alkenes with oxocarbenium ions. This method has been used to create functionalized tetrahydropyran scaffolds. sygnaturediscovery.comnih.gov

| Strategy | Key Features | Relevant Reactions |

| Convergent Synthesis | Assembly from pre-synthesized fragments | Evans syn aldol reaction, Ichikawa allylcyanate rearrangement |

| Divergent Synthesis | Derivatization of a common intermediate | Prins cyclization, Azide-alkyne cycloaddition |

Enzymatic Resolution for Enantiomeric Purity

Achieving high enantiomeric purity is crucial for the biological activity of chiral molecules. Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers. nih.govnih.gov This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.gov

Chemoenzymatic dynamic kinetic resolution (DKR) is an even more efficient variation of this process. nih.govnih.gov In DKR, the enzymatic resolution is coupled with an in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.govnih.gov Lipases are frequently employed as the biocatalysts in these resolutions. researchgate.net For instance, lipases from Pseudomonas and Candida have been successfully used for the resolution of racemic amino acid esters through selective hydrolysis. researchgate.net

While a specific protocol for this compound is not detailed in the reviewed literature, the principles of EKR and DKR of secondary amines and alcohols are well-established. nih.govnih.govresearchgate.net These methods often involve the acylation of the amine or alcohol, with the enzyme selectively acting on one enantiomer.

Commonly Used Enzymes in Kinetic Resolution:

| Enzyme | Source |

| Lipase (B570770) | Pseudomonas sp., Candida antarctica |

| Novozyme-435 | Immobilized Candida antarctica lipase B |

Deprotection Strategies for this compound Derivatives

The synthesis of complex molecules like this compound often requires the use of protecting groups for the amino and hydroxyl functionalities to prevent unwanted side reactions. The choice of protecting groups and the ability to remove them selectively (orthogonal deprotection) are critical for a successful synthesis. bham.ac.ukthieme-connect.deresearchgate.net

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Its removal is typically achieved under acidic conditions. bham.ac.uknih.gov For instance, silica (B1680970) gel has been reported to catalyze the deprotection of N-Boc groups in refluxing toluene. bham.ac.uknih.gov Another method involves the use of NaBH₄ in ethanol (B145695) for the selective deprotection of N-Boc from certain nitrogen-containing heterocycles. nih.gov

For hydroxyl groups, silyl (B83357) ethers are frequently used as protecting groups. Their removal is often accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.de

An orthogonal protection strategy would involve using protecting groups that can be removed under different conditions. bham.ac.ukthieme-connect.deresearchgate.net For example, an N-Boc group (acid-labile) and an O-silyl group (fluoride-labile) would constitute an orthogonal pair, allowing for the selective deprotection of either the amine or the hydroxyl group in the presence of the other. bham.ac.ukthieme-connect.deresearchgate.net

Common Protecting Groups and Deprotection Conditions:

| Functional Group | Protecting Group | Deprotection Reagents |

| Amine | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA, HCl), Silica gel, NaBH₄ |

| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |

Synthesis of Structural Analogues and Peptidomimetics Incorporating the (3S,4S)-Tetrahydropyran Scaffold

The (3S,4S)-tetrahydropyran scaffold is an attractive template for the design of structural analogues and peptidomimetics. sygnaturediscovery.comnih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation. nih.gov

The synthesis of highly substituted aminotetrahydropyrans can be achieved through methods like stereospecific C-H functionalization. nih.govnih.gov This allows for the introduction of various substituents onto the tetrahydropyran ring, leading to a diverse range of analogues. The development of such synthetic routes is crucial for exploring the structure-activity relationships of these compounds. sygnaturediscovery.comnih.gov

Tetrahydropyran-based amino acids have been synthesized and incorporated into peptides. researchgate.net These sugar amino acids can act as dipeptide isosteres, mimicking the conformation of a dipeptide unit within a larger peptide chain. sygnaturediscovery.com The synthesis of novel tetrahydropyran-based dipeptide isosteres has been achieved through methods like the Overman rearrangement of 2,3-didehydroglycosides. sygnaturediscovery.com

The incorporation of tetrahydropyran and related heterocyclic derivatives has been a successful strategy in the design of HIV protease inhibitors. nih.gov These scaffolds can effectively occupy the hydrophobic binding pockets of enzymes and form crucial hydrogen bonding interactions. nih.gov

Stereochemical Principles and Control in 3s,4s 3 Amino 4 Hydroxy Tetrahydropyran Chemistry

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of tetrahydropyran (B127337) rings with multiple stereocenters presents a significant challenge, demanding a high degree of stereocontrol to selectively obtain the desired isomer. The (3S,4S) configuration of 3-amino-4-hydroxy-tetrahydropyran, with a trans-diaxial or trans-diequatorial relationship between the amino and hydroxyl groups, necessitates synthetic strategies that can effectively govern both diastereoselectivity and enantioselectivity.

Diastereoselective Approaches:

Various synthetic methodologies have been developed for the diastereoselective construction of substituted tetrahydropyrans. nih.govorganic-chemistry.org One common strategy involves the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions, leading to the preferential formation of either cis- or trans-disubstituted products. beilstein-journals.org For instance, the use of certain Lewis acids can favor a chair-like transition state, leading to the formation of the all-equatorial product, which would correspond to the desired trans relationship in the (3S,4S) isomer. beilstein-journals.org

Another powerful method is the intramolecular hetero-Michael addition. In this approach, a substrate containing both a nucleophilic hydroxyl group and an activated alkene is cyclized. The stereochemistry of the resulting tetrahydropyran can be influenced by the geometry of the starting alkene and the nature of the activating group. Computational studies have shown that the cyclization can proceed through either a chair-like or a boat-like transition state, with the former generally being favored and leading to the thermodynamically more stable product. whiterose.ac.uk

Furthermore, diastereoselectivity can be achieved through substrate control, where existing stereocenters in the starting material direct the formation of new ones. For example, starting from a chiral pool material, such as a carbohydrate derivative, can provide a scaffold with pre-defined stereochemistry, which can then be elaborated to the target (3S,4S)-3-amino-4-hydroxy-tetrahydropyran.

Enantioselective Strategies:

To obtain the specific (3S,4S) enantiomer, enantioselective methods are required. These can include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral substrate. Asymmetric hydrogenation of a suitable prochiral precursor, such as a dihydropyran or a tetrahydropyranone, using a chiral transition metal catalyst is a well-established method for introducing chirality. nih.gov For example, an iridium-catalyzed asymmetric hydrogenation of a 3-amino-4-oxo-tetrahydropyran derivative could potentially yield the desired (3S,4S) isomer with high enantiomeric excess.

Enantioselective Michael additions have also been employed in the synthesis of chiral heterocyclic compounds. rsc.org A chiral catalyst, such as a metal complex with a chiral ligand, can control the facial selectivity of the nucleophilic attack on an α,β-unsaturated system, thereby establishing the desired stereocenters. rsc.org A plausible route to this compound could involve an enantioselective conjugate addition of an amine equivalent to a 4-hydroxy-α,β-unsaturated δ-lactone, followed by reduction of the lactone.

Table 1: Comparison of Stereoselective Synthetic Strategies for Tetrahydropyrans

| Strategy | Type of Selectivity | Key Features | Potential for (3S,4S) Isomer |

| Prins Cyclization | Diastereoselective | Acid-catalyzed cyclization of homoallylic alcohols and aldehydes. | High, through catalyst and condition control to favor trans products. |

| Intramolecular Hetero-Michael Addition | Diastereoselective | Cyclization of a molecule containing a nucleophile and an activated alkene. | High, by controlling transition state geometry. |

| Asymmetric Hydrogenation | Enantioselective | Reduction of a prochiral precursor with a chiral catalyst. | High, for establishing the (3S,4S) absolute stereochemistry. |

| Enantioselective Conjugate Addition | Enantioselective | Addition of a nucleophile to an α,β-unsaturated system with a chiral catalyst. | High, for creating the C3 and C4 stereocenters with the correct configuration. |

Conformational Analysis of the Tetrahydropyran Ring System

For this compound, the two key chair conformations are in equilibrium: one with the amino and hydroxyl groups in a trans-diaxial arrangement and the other with them in a trans-diequatorial arrangement.

Factors Influencing Conformational Preference:

The relative stability of these two conformers is determined by a balance of several factors:

A-value: The A-value of a substituent is a measure of its steric bulk and its preference for the equatorial position. Generally, larger substituents have a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org Both the amino (-NH2) and hydroxyl (-OH) groups are relatively small, but they still prefer the equatorial position.

Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the conformational equilibrium. In the trans-diaxial conformation, the distance between the amino and hydroxyl groups might be suitable for the formation of an intramolecular hydrogen bond, which could stabilize this otherwise less favored conformation. Conversely, in the trans-diequatorial conformation, both groups are well-positioned to form hydrogen bonds with the solvent.

Predicted Conformation:

Considering the steric demands of the amino and hydroxyl groups, the conformation with both substituents in the equatorial positions is generally expected to be the more stable one. libretexts.org This arrangement minimizes steric clashes with the axial hydrogens on the ring. However, the possibility of a stabilizing intramolecular hydrogen bond in the diaxial conformer cannot be entirely dismissed and the conformational equilibrium may be solvent-dependent. High-level computational studies and experimental techniques like NMR spectroscopy would be necessary to definitively determine the conformational landscape of this compound in different environments. acs.orgacs.org

Table 2: Conformational Analysis of this compound

| Conformer | Substituent Positions | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability |

| Chair 1 | 3-Amino (axial), 4-Hydroxy (axial) | Potential for intramolecular hydrogen bonding; 1,3-diaxial interactions. | Less stable in polar solvents. |

| Chair 2 | 3-Amino (equatorial), 4-Hydroxy (equatorial) | Minimization of steric strain; favorable solvation. | More stable in most solvents. |

Influence of Stereochemistry on Molecular Recognition and Interaction

Hydrogen Bonding and Molecular Recognition:

The amino and hydroxyl groups are both excellent hydrogen bond donors and acceptors. Their trans relationship in the (3S,4S) isomer presents a specific spatial arrangement of these functional groups. When in the preferred diequatorial conformation, the amino and hydroxyl groups project outwards from the ring, making them readily accessible for intermolecular interactions with a binding partner. The precise distance and angle between these groups, dictated by the tetrahydropyran ring's geometry, can lead to a highly specific "lock-and-key" fit with a receptor's binding site.

For instance, if this molecule were to act as a mimic of a natural carbohydrate ligand, the stereochemistry of the hydroxyl groups would be critical for replicating the hydrogen bonding network that mediates the natural protein-carbohydrate interaction. nih.gov Even a subtle change in stereochemistry, for example, to the cis-(3S,4R) isomer, would drastically alter the spatial disposition of the functional groups, likely leading to a significant loss or change in binding affinity.

Shape Complementarity:

In the context of drug design, this compound can be considered a privileged scaffold. Its rigid conformation and well-defined presentation of functional groups make it an attractive building block for the synthesis of more complex molecules designed to target specific biological receptors. The predictable influence of its stereochemistry on molecular interactions allows for a more rational approach to the design of novel therapeutic agents.

Chemical Reactivity and Functional Group Transformations of 3s,4s 3 Amino 4 Hydroxy Tetrahydropyran

Reactions of the Amino Group

The primary amino group at the C-3 position is a key site for nucleophilic reactions and for the introduction of various substituents. Its reactivity is central to the use of this compound as a scaffold in medicinal chemistry and materials science.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group, allowing it to react with a variety of electrophiles in nucleophilic substitution reactions. A primary example is N-alkylation to form secondary or tertiary amines. While direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation, this transformation is a fundamental tool in modifying the compound's properties. monash.edu The synthesis of N-alkylated 2-aminothiophenes, which are also considered weakly nucleophilic amines, often requires forcing conditions, but strategic modifications can facilitate this process. psu.edu For instance, N-alkylation can be achieved under basic conditions using various alkylating agents.

Reductive amination, an alternative and more controllable method for N-alkylation, involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal or imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Reductions

The term "reduction" applied directly to a primary amino group is generally a misnomer, as the amine is already in a reduced state. However, the amino group can participate in reactions that involve a reduction step, most notably the reductive alkylation described previously. This process effectively results in the "reduction" of an imine or enamine intermediate formed from the initial amine.

Another relevant transformation is the reduction of an amide that could be formed from the amino group. If the amino group is first acylated to form an amide, this amide can then be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This two-step process provides an alternative route to N-alkylation.

Acylation and Protection Strategies

Acylation of the amino group is a common and crucial transformation. It serves two primary purposes: to install a specific acyl group as a permanent feature of a target molecule or to temporarily "protect" the amine's nucleophilicity while other parts of the molecule undergo reaction. researchgate.net Given the presence of a second reactive site (the hydroxyl group), selective protection of the amine is often a key first step in a synthetic sequence.

A wide array of protecting groups are available for amines. The choice of protecting group depends on its stability to various reaction conditions and the specific methods required for its removal. The most common protecting groups are carbamates, such as the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃). It is stable to a wide range of non-acidic conditions and is readily removed with strong acids such as trifluoroacetic acid (TFA).

The Fmoc group is introduced using Fmoc-chloride or Fmoc-succinimide (Fmoc-OSu). researchgate.net It is notably stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). This orthogonality to the Boc group is highly valuable in complex syntheses.

Table 1: Common Amine Protecting Groups and their Reaction Conditions

| Protecting Group | Reagent for Introduction | Conditions for Removal |

|---|---|---|

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

| 9-fluorenylmethoxycarbonyl (Fmoc) | Fmoc-OSu or Fmoc-Cl | 20% Piperidine in DMF |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C-4 position offers another point for synthetic modification through oxidation or substitution reactions.

Oxidation Reactions

The secondary alcohol functionality in (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran can be oxidized to the corresponding ketone, (3S)-3-Amino-tetrahydropyran-4-one. This transformation is a key step in the synthesis of various derivatives where a carbonyl group is required for subsequent reactions like reductive amination or Wittig reactions. A variety of oxidizing agents can accomplish this conversion, with the choice often dictated by the sensitivity of other functional groups in the molecule, particularly the amino group. wikipedia.orgmasterorganicchemistry.com

To prevent unwanted oxidation of the amine, it is typically protected prior to the oxidation of the alcohol. Common methods for the oxidation of secondary alcohols include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.

Dess-Martin Periodinane (DMP): A mild and highly efficient reagent that allows for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature in chlorinated solvents. wikipedia.org

Chromium-based Reagents: Reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are effective but are used less frequently now due to the toxicity of chromium. savemyexams.com

TEMPO-mediated Oxidation: The use of stable nitroxyl (B88944) radicals like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant (e.g., sodium hypochlorite (B82951) or air) provides a mild and selective method for oxidizing alcohols. researchgate.netnih.gov

The synthesis of the parent compound, tetrahydropyran-4-one, from tetrahydropyran-4-ol demonstrates the feasibility of this oxidation on the tetrahydropyran (B127337) ring system. chemicalbook.com

Substitution Reactions

The hydroxyl group is a poor leaving group itself (as OH⁻). Therefore, nucleophilic substitution at the C-4 position requires its prior activation into a better leaving group. Common strategies involve converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), or into a halide.

Formation of Sulfonate Esters: Reaction of the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine converts the hydroxyl group into a good leaving group. This activated intermediate can then be displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines) in an Sₙ2 reaction, which proceeds with inversion of stereochemistry at the C-4 center.

Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide. Alternatively, milder conditions such as those used in the Appel reaction (using PPh₃ and CCl₄ or CBr₄) or the use of 2,4,6-trichloro wikipedia.orgresearchgate.netnih.govtriazine can achieve this transformation, which is applicable to β-amino alcohols. nih.gov

These substitution reactions are powerful tools for introducing new functional groups and for inverting the stereochemistry at the C-4 position, further expanding the synthetic utility of the this compound scaffold.

Ring-Opening and Ring-Closing Reactions of the Tetrahydropyran Core

The stability of the tetrahydropyran (THP) ring in this compound is significant, yet it can undergo ring-opening and ring-closing reactions under specific conditions. These transformations are of interest for the synthesis of novel heterocyclic structures or acyclic precursors. While specific research detailing these reactions for this exact molecule is limited, the principles of organic chemistry allow for the prediction of its behavior based on studies of analogous structures.

Ring-Opening Reactions

The cleavage of the tetrahydropyran ring typically requires acidic conditions to activate the ether oxygen. Protonation of the ring oxygen makes it a better leaving group, facilitating nucleophilic attack at one of the adjacent carbon atoms (C2 or C6).

Under strongly acidic conditions, particularly with hydrogen halides like HI or HBr, the ether bond can be cleaved. The reaction would likely proceed via an SN2 mechanism, where a halide ion attacks one of the carbons adjacent to the ring oxygen. This would result in an acyclic amino diol with a terminal halide. The regioselectivity of this cleavage can be influenced by steric and electronic factors.

Hypothetical Acid-Catalyzed Ring-Opening:

| Reactant | Reagents | Product Structure | Conditions | Notes |

|---|

Ring-Closing Reactions

Ring-closing reactions involving the tetrahydropyran core of this compound are less common as the ring is already formed and relatively stable. However, transformations that proceed via an initial ring-opening followed by a new cyclization to form a different heterocyclic system are conceivable.

For instance, intramolecular reactions involving both the amino and hydroxyl groups could lead to the formation of bicyclic or spirocyclic systems under specific conditions. One such possibility is the formation of an oxazine (B8389632) ring system. Through a carefully chosen set of reagents, it might be possible to induce a cyclization between the amino group and a derivative of the hydroxyl group, or vice-versa, potentially involving an intermediate where the tetrahydropyran ring is modified or cleaved.

Another major strategy for forming six-membered rings is ring-closing metathesis (RCM). researchgate.net This would require initial modification of the this compound to introduce two terminal alkene functionalities. For example, the amino and hydroxyl groups could be N-allylated and O-allylated, respectively. The resulting diene could then undergo RCM using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a new unsaturated six-membered heterocycle. The success of such a reaction would depend on the stability of the protecting groups and the compatibility of the catalyst with the functional groups present.

Hypothetical Ring-Closing Metathesis Approach:

| Acyclic Precursor (Derived from title compound) | Catalyst | Product | Conditions | Notes |

|---|

While detailed experimental data on the ring-opening and ring-closing reactions of this compound are not extensively documented in publicly available literature, the fundamental principles of reactivity for amino alcohols and cyclic ethers provide a strong basis for predicting its behavior and designing synthetic strategies to modify its core structure.

Applications of 3s,4s 3 Amino 4 Hydroxy Tetrahydropyran As a Chiral Building Block in Complex Molecule Synthesis

Construction of Biologically Active Scaffolds

The (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran moiety is a cornerstone in the assembly of diverse, biologically active scaffolds. Its utility stems from its character as an sp3-rich scaffold, a feature increasingly sought after in drug discovery to improve properties such as solubility and to explore new chemical space. sygnaturediscovery.comnih.gov Functionalized tetrahydropyrans derived from this building block have demonstrated potential for creating libraries of compounds for screening. sygnaturediscovery.com

The amino and hydroxyl groups on the tetrahydropyran (B127337) ring provide convenient handles for chemical modification. For instance, the hydroxyl group can be readily manipulated, such as through conversion to an azide, which can then be reduced to an amine or used in copper-catalyzed azide-alkyne cycloaddition reactions. sygnaturediscovery.comnih.gov This versatility allows for the introduction of a wide range of substituents and the construction of more elaborate molecular frameworks.

Furthermore, 3-aminopyridin-2(1H)-ones, which can be conceptually derived from amino-alcohol building blocks, are recognized as "privileged structures" in medicinal chemistry. nih.gov These scaffolds are present in many biologically active compounds and are particularly useful for the synthesis of peptidomimetics—compounds that mimic the structure and function of peptides. nih.gov By incorporating the rigid, stereochemically defined this compound core, chemists can design novel scaffolds that can act as enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. nih.gov

Table 1: Examples of Biologically Active Scaffolds

| Scaffold Type | Key Features | Potential Biological Application | Reference |

|---|---|---|---|

| Functionalized 4-Aminotetrahydropyrans | sp3-rich, amenable to diversification via azide-alkyne cycloaddition or amine functionalization. | General drug discovery, library synthesis. | sygnaturediscovery.comnih.gov |

| 3-Aminopyridin-2(1H)-one Analogs | Contains an amino acid amide fragment, acts as a peptidomimetic. | Enzyme inhibitors (e.g., for SARS-CoV-2 Mpro), receptor modulators. | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Scaffolds for creating agents targeting multidrug-resistant pathogens. | Antimicrobial agents against bacteria and fungi. | nih.gov |

Role in Asymmetric Synthesis Processes

In asymmetric synthesis, the primary goal is to create chiral molecules as a single enantiomer or diastereomer. This compound is inherently chiral, and its well-defined stereocenters at the C3 and C4 positions make it an excellent starting material for transferring this chirality to new, more complex molecules. ambeed.combldpharm.com

Its role as a chiral building block is fundamental; instead of inducing chirality through a catalytic process, the stereochemistry is already embedded within the starting material. This allows for a more direct and often more efficient synthetic route to the target molecule. For example, the synthesis of (3S, 4S)-4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid, a related chiral structure, relies on stereocontrolled steps, including diastereoselective amination, to set the required anti-relationship between the functional groups. researchgate.net The principles used in such syntheses highlight the importance of starting with stereochemically pure building blocks like the title compound to ensure the stereochemical integrity of the final product.

The synthesis of various complex molecules, including peptidomimetics and enzyme inhibitors, often involves coupling the chiral aminotetrahydropyran core with other reagents. nih.gov The fixed orientation of the amino and hydroxyl groups on the ring directs the approach of incoming reagents, influencing the stereochemical outcome of subsequent reactions and ensuring the desired three-dimensional structure is formed.

Development of Conformationally Constrained Scaffolds in Drug Discovery

Modern drug discovery often utilizes conformationally constrained scaffolds to improve the selectivity and metabolic stability of drug candidates. researchgate.net By restricting the number of possible conformations a molecule can adopt, it can be "pre-organized" to fit more precisely into the binding site of a biological target, such as an enzyme or receptor. This can lead to higher potency and a reduction in off-target effects.

The rigid ring structure of this compound provides a degree of conformational constraint. sygnaturediscovery.comnih.gov This inherent rigidity is a valuable starting point for designing novel therapeutic agents. Research in drug discovery has increasingly focused on moving away from flat, aromatic (sp2-hybridized) molecules towards more three-dimensional, sp3-rich structures. sygnaturediscovery.com The tetrahydropyran ring system is a prime example of an sp3-rich scaffold that provides the desired three-dimensionality, which is crucial for interacting with the complex surfaces of proteins. sygnaturediscovery.comnih.gov

The synthesis of tricyclic peptidomimetic scaffolds from related hydroxy-amino acid derivatives, such as trans-4-hydroxy-l-proline, underscores the value of such rigid structures in creating new leads with enhanced resistance to metabolic degradation by proteases. researchgate.net The principles are directly applicable to scaffolds derived from this compound, where the tetrahydropyran core fixes the relative orientation of substituents, enabling the design of highly specific and stable drug candidates.

Table 2: Features of Conformationally Constrained Scaffolds

| Feature | Advantage in Drug Discovery | Relevance of this compound | Reference |

|---|---|---|---|

| Rigid Ring System | Reduces conformational flexibility, leading to higher binding affinity and selectivity. | The tetrahydropyran ring provides a stable, non-planar core. | researchgate.net |

| sp3-Richness | Improves physicochemical properties like solubility and provides three-dimensional complexity for better target interaction. | The saturated tetrahydropyran scaffold is inherently sp3-rich. | sygnaturediscovery.comnih.gov |

| Defined Stereochemistry | Allows for precise spatial arrangement of functional groups to optimize interaction with chiral biological targets. | The (3S,4S) configuration provides a fixed orientation of the amino and hydroxyl groups. | ambeed.combldpharm.com |

Intermediate in Natural Product Synthesis

The structural motif of this compound and closely related structures are found within several complex natural products. As a result, this compound and its derivatives serve as critical intermediates in the total synthesis of these molecules. A notable example is its connection to the synthesis of components for the luzopeptins.

The synthesis of (3S,4S)-4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid, which is a key component of the natural product Luzopeptin A, has been a subject of synthetic interest. researchgate.net Research has focused on developing synthetic routes to access acyclic precursors of this unusual amino acid, which can then be incorporated into dipeptides related to both Luzopeptin and Quinoxapeptin, another family of natural products. colab.ws Quinoxapeptins are known to be potent inhibitors of HIV-1 and HIV-2 reverse transcriptase. colab.ws The synthesis of these complex targets relies on the availability of chiral building blocks that can be elaborated into the necessary components, highlighting the instrumental role of compounds like this compound.

Biological and Medicinal Chemistry Research Involving 3s,4s 3 Amino 4 Hydroxy Tetrahydropyran Scaffolds

Molecular Target Interaction Mechanisms

Detailed studies on the interaction mechanisms of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran with various molecular targets are not currently available in the public scientific literature.

No specific research data or studies were found that describe the inhibitory activity of this compound against the enzyme Dipeptidyl Peptidase IV (DPP-IV). Consequently, there are no findings on its mechanism of action, potency, or structure-activity relationships in this context.

There is no available scientific literature or research data detailing any investigation into the potential inhibitory effects of this compound on P-glycoprotein.

A review of published research did not yield any studies specifically focused on the inactivation of aminotransferases, such as Human Ornithine Aminotransferase or γ-Aminobutyric Acid Aminotransferase, by this compound.

There are no published research findings on the activity of this compound as an inverse agonist for the Estrogen-Related Receptor Alpha (ERR-α).

Data Tables

Due to the absence of specific research findings for this compound against the specified molecular targets, no data tables of inhibition or modulation can be provided.

Receptor Modulation Research

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity, guiding the optimization of lead compounds. While comprehensive SAR studies specifically centered on this compound are limited, research on related tetrahydropyran (B127337) and tetrahydropyridine (B1245486) derivatives provides valuable insights into the potential impact of structural modifications.

For example, SAR studies on tetrahydropyridine derivatives have revealed that the nature and position of substituents on the heterocyclic ring and its appendages significantly influence their pharmacological activity at various targets, including monoamine transporters. researchgate.netnih.gov These studies underscore the importance of exploring a wide range of functional groups and substitution patterns to identify compounds with desired potency and selectivity.

In the context of monoamine transporter inhibitors, research on related scaffolds has shown that modifications to the aromatic moieties and the linker connecting them to the heterocyclic core can dramatically alter the affinity for dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov It is plausible that similar principles would apply to derivatives of this compound, where the amino and hydroxyl groups could be functionalized or used as handles to attach various side chains. The inherent three-dimensionality of the scaffold would likely play a crucial role in determining the spatial orientation of these substituents and, consequently, their interaction with the target protein. semanticscholar.org

Rational Drug Design Utilizing the (3S,4S)-Tetrahydropyran Ring System

Rational drug design employs a deep understanding of a biological target's structure and mechanism to create new therapeutic agents. researchgate.net This approach often relies on the use of well-defined molecular scaffolds to build compounds with optimized properties. The (3S,4S)-tetrahydropyran ring system is an exemplary scaffold for rational design due to its conformational pre-organization and the stereochemical information embedded within it. semanticscholar.org

The development of the AMPA receptor potentiator PF-04958242, with its analogous (3S,4S)-tetrahydrofuran core, serves as a prime example of scaffold-based rational design. nih.govresearchgate.net By constraining an acyclic lead into a rigid heterocyclic ring, researchers were able to improve key interactions with the target protein. nih.govresearchgate.net This strategy of reducing conformational flexibility to enhance potency is a cornerstone of modern medicinal chemistry. The (3S,4S)-tetrahydropyran scaffold can be similarly employed to create libraries of compounds with diverse substituents, all while maintaining a consistent and favorable three-dimensional core structure. nih.gov

The synthesis of functionalized tetrahydropyran scaffolds, which can be readily elaborated into a variety of derivatives, is a key enabler for their use in drug discovery. nih.gov For instance, methods have been developed to convert 4-hydroxytetrahydropyrans into 4-aminotetrahydropyrans, which can then be further modified to explore chemical space and build structure-activity relationships. nih.gov This modular approach to synthesis, combined with computational modeling and structural biology, facilitates the rational design of new drugs based on the (3S,4S)-tetrahydropyran ring system.

Modulation of Biochemical Pathways via Tetrahydropyran-Based Compounds

Compounds built upon the tetrahydropyran scaffold have been shown to modulate a variety of biochemical pathways, demonstrating the versatility of this heterocyclic system in medicinal chemistry. The specific substitution pattern and stereochemistry of the tetrahydropyran ring are critical in determining the biological activity and target selectivity of these compounds.

For example, derivatives of tetrahydropyridine, a closely related nitrogen-containing heterocycle, have been investigated for a wide range of biological activities, including anti-inflammatory and neuroprotective effects. researchgate.net These activities stem from the ability of these compounds to interact with key enzymes and receptors in various signaling cascades.

Furthermore, research into inhibitors of vesicular monoamine transporters (VMATs) has identified compounds with heterocyclic cores that can potently block the uptake of neurotransmitters into synaptic vesicles. nih.gov While these studies may not have used the this compound scaffold directly, they establish the principle that appropriately substituted heterocyclic compounds can effectively modulate the function of transporter proteins. The structural and functional features of the this compound scaffold make it a promising platform for developing novel modulators of various enzymatic and signaling pathways.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity of atoms and deducing the relative stereochemistry of the substituents on the tetrahydropyran (B127337) ring.

In ¹H NMR spectra of substituted tetrahydropyrans, the chemical shifts and coupling constants of the ring protons provide a wealth of information. The protons attached to the carbon atoms bearing the amino and hydroxyl groups (H3 and H4) are of particular diagnostic importance. Their chemical shifts are influenced by the electronegativity of the attached heteroatoms and their coupling constants with neighboring protons reveal the dihedral angles between them, which in turn helps to establish their cis or trans relationship. For the (3S,4S) configuration, the amino and hydroxyl groups are in a trans diaxial or diequatorial orientation in the preferred chair conformation of the tetrahydropyran ring. This stereochemical arrangement results in specific coupling constant values between H3 and H4, and between these protons and the adjacent methylene (B1212753) protons of the ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbons C3 and C4, being directly attached to the nitrogen and oxygen atoms respectively, exhibit characteristic downfield shifts. The precise chemical shifts can be influenced by the solvent and the protonation state of the amino group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the bonding network within the molecule.

While specific high-resolution NMR data for this compound is not widely published in publicly accessible databases, the expected spectral features can be inferred from studies on similar substituted tetrahydropyran systems.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2-Hax | 3.0 - 3.5 | 65 - 75 | Axial proton, deshielded by adjacent oxygen. |

| C2-Heq | 3.8 - 4.2 | 65 - 75 | Equatorial proton, more deshielded than axial. |

| C3-H | 2.8 - 3.3 | 50 - 60 | Methine proton adjacent to the amino group. |

| C4-H | 3.5 - 4.0 | 70 - 80 | Methine proton adjacent to the hydroxyl group. |

| C5-Hax | 1.2 - 1.8 | 30 - 40 | Axial methylene proton. |

| C5-Heq | 1.8 - 2.2 | 30 - 40 | Equatorial methylene proton. |

| C6-Hax | 3.2 - 3.7 | 68 - 78 | Axial proton, deshielded by ring oxygen. |

| C6-Heq | 3.6 - 4.1 | 68 - 78 | Equatorial proton, more deshielded than axial. |

Note: These are estimated ranges based on general principles and data for similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₅H₁₁NO₂ and a molecular weight of approximately 117.15 g/mol , high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition with high accuracy. nih.gov

Electron ionization (EI) and softer ionization techniques such as electrospray ionization (ESI) and chemical ionization (CI) can be employed. ESI is particularly well-suited for this molecule due to the presence of the basic amino group, which can be readily protonated to form a [M+H]⁺ ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for aminocyclitols and related structures often involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and ammonia (B1221849) (NH₃) from the amino group. Cleavage of the tetrahydropyran ring can also occur, leading to fragment ions that are indicative of the substitution pattern. Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecular ion to further probe the fragmentation pathways and aid in the structural confirmation.

X-ray Crystallography for Absolute Configuration Determination and Ligand-Protein Complex Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. semanticscholar.org To perform this analysis on this compound, a single crystal of suitable quality is required. This can often be achieved by crystallizing the compound itself or a derivative, such as its hydrochloride salt.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution within the unit cell, from which the positions of all non-hydrogen atoms can be determined with high precision. This provides unambiguous confirmation of the trans relationship between the amino and hydroxyl groups and the chair conformation of the tetrahydropyran ring in the solid state.

Crucially, for a chiral molecule, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration of the stereocenters, confirming them as (3S, 4S). This is achieved by analyzing the differences in the intensities of Friedel pairs of reflections.

Furthermore, the structural insights gained from X-ray crystallography are invaluable in understanding how this compound might interact with biological targets. If this compound is identified as a ligand for a protein, co-crystallization or soaking experiments can be performed to obtain the crystal structure of the ligand-protein complex. This provides a detailed atomic-level view of the binding site, revealing the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that govern the binding affinity and selectivity.

Circular Dichroism (CD) Spectroscopy for Chirality Sensing

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemical features of a molecule. While the tetrahydropyran ring itself does not possess a strong chromophore in the accessible UV region, the amino and hydroxyl groups can be derivatized with chromophoric moieties to enhance the CD signal and facilitate the determination of absolute configuration.

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and the chiral centers. By comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with spectra predicted by quantum chemical calculations, the absolute stereochemistry of this compound can be inferred. This method is particularly useful when X-ray crystallography is not feasible. The study of vicinal amino alcohols using CD spectroscopy has been a valuable tool in stereochemical analysis. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the O-H, N-H, C-O, and C-N bonds.

The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The N-H stretching vibrations of the primary amino group are expected to appear as one or two sharp to medium bands in the same region. The C-O stretching vibration of the ether linkage in the tetrahydropyran ring and the alcohol C-O bond will give rise to strong absorptions in the fingerprint region, typically between 1050 and 1200 cm⁻¹. The N-H bending vibrations and C-N stretching vibrations also produce characteristic bands that can aid in the identification of the amino functionality.

While IR spectroscopy is generally not used for the determination of stereochemistry, it serves as a rapid and simple method to confirm the presence of the key functional groups in the molecule.

Computational Investigations of 3s,4s 3 Amino 4 Hydroxy Tetrahydropyran and Its Interactions

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a small molecule like (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses. tandfonline.com

The identification of potential protein targets is a critical first step. For a novel compound, computational methods such as similarity-centric approaches can be employed. These methods screen the query molecule against large bioactivity databases, quantifying similarity to known ligands for various targets to suggest potential interactions. frontiersin.org Given the aminopyranose-like structure of this compound, logical protein targets for docking studies could include enzymes that process sugar-like moieties, such as glycosidases, or kinases, where similar scaffolds have shown activity.

A typical molecular docking simulation would predict the binding energy, which indicates the stability of the ligand-receptor complex, and the specific interactions that hold it together. For this compound, the amino (-NH2) and hydroxyl (-OH) groups are key functional groups expected to form hydrogen bonds with amino acid residues in a protein's active site, such as glutamic acid, threonine, or lysine. mdpi.comnih.gov These interactions are fundamental to the specificity and strength of the binding.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Hypothetical Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Glycoside Hydrolase | -7.8 | ASP-152, GLU-204 | Hydrogen Bond with -OH |

| Cyclin-Dependent Kinase 2 (CDK2) | -6.9 | LYS-33, GLU-12 | Hydrogen Bond with -NH2 |

| Serotonin Transporter (SERT) | -7.2 | THR-99, ASP-98 | Hydrogen Bond, Electrostatic |

| GABA-A Receptor | -6.5 | ARG-119, SER-205 | Hydrogen Bond with -OH, -NH2 |

Note: This table is for illustrative purposes to demonstrate the typical output of a molecular docking study. The targets and values are hypothetical.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for elucidating reaction mechanisms. exlibrisgroup.com These methods allow for the detailed study of chemical reactions by calculating the potential energy surface, which maps the energy of a system as a function of its atomic coordinates. rsc.org By identifying the structures and energies of reactants, products, and, most importantly, transition states, researchers can determine activation energies and reaction pathways. rsc.orgacs.org

For this compound, DFT could be used to investigate various potential reactions. One such reaction is the ring-opening of the tetrahydropyran (B127337) moiety, a process that can be catalyzed under certain conditions. acs.org DFT calculations can model the step-by-step bond-breaking and bond-forming events, revealing the energetic barriers for each step. rsc.org Another area of investigation could be the reactivity of the amino and hydroxyl groups, for example, in acylation or phosphorylation reactions.

The process involves optimizing the geometry of all species along a proposed reaction coordinate. A full vibrational analysis confirms that reactants and products are energy minima, while a transition state is identified by having exactly one imaginary frequency. nih.gov The difference in energy between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate.

Table 2: Example of DFT-Calculated Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | This compound + Reagent | 0.0 |

| Transition State 1 (TS1) | First energetic barrier | +15.2 |

| Intermediate | A stable species formed during the reaction | -5.4 |

| Transition State 2 (TS2) | Second energetic barrier | +12.8 |

| Product Complex | Final products of the reaction | -20.7 |

Note: This table is illustrative, showing how quantum chemical calculations can map the energetics of a proposed reaction mechanism.

pKa Computational Calculations

The acid dissociation constant (pKa) is a critical physicochemical parameter that determines the ionization state of a molecule at a given pH. nih.gov For a molecule like this compound, which contains both a basic amino group and a weakly acidic hydroxyl group, knowing the pKa values is essential for understanding its solubility, permeability, and how it will interact with biological systems. nih.gov

Computational methods for pKa prediction are widely used when experimental data is unavailable. acs.org These methods fall into two main categories:

Empirical Methods: These approaches use a database of known pKa values and fragment the query molecule to predict its pKa based on its structural components. Software like ACD/pKa and ChemAxon's pKa Plugin utilize these fast, database-driven models. acdlabs.comreddit.com

First-Principles Methods: These are based on quantum mechanics, typically using a thermodynamic cycle. nih.govresearchgate.net The Gibbs free energy change of the deprotonation reaction in solution is calculated, often using DFT in combination with a continuum solvation model to account for the solvent effect. nih.govmdpi.com

For this compound, calculations would predict the pKa of the protonated amine (R-NH3+) and the pKa of the neutral hydroxyl group (R-OH). The amino group is expected to have a pKa in the typical range for primary amines, while the hydroxyl group will be very weakly acidic.

Table 3: Predicted pKa Values for this compound

| Ionizable Group | Predicted pKa (Aqueous) | Predominant Species at pH 7.4 | Method |

| Amino Group (-NH3+) | ~9.5 | Protonated (-NH3+) | Empirical / First-Principles |

| Hydroxyl Group (-OH) | ~15.0 | Neutral (-OH) | Empirical / First-Principles |

Note: These values are estimates based on typical functional group properties and serve to illustrate the output of pKa prediction software.

Conformational Landscape Analysis

The three-dimensional shape of a molecule is not static but exists as an equilibrium of different conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies and populations. For this compound, the flexible six-membered tetrahydropyran ring is the primary source of conformational isomerism.

The tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org For a disubstituted ring like this, the substituents can be in either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. A "ring flip" can interconvert one chair form into another, causing equatorial substituents to become axial and vice versa. youtube.com

In this compound, the amino and hydroxyl groups are in a trans relationship. This means that in any chair conformation, one substituent must be axial and the other equatorial. Computational methods, such as molecular mechanics (MM) or DFT, can be used to perform a conformational search and calculate the energies of the possible conformers. rsc.orgresearchgate.net The most stable conformer is generally the one that minimizes unfavorable steric interactions, such as 1,3-diaxial interactions, where an axial substituent clashes with other axial atoms. The relative size of the amino and hydroxyl groups will determine which of the two chair forms is lower in energy.

Table 4: Conformational Analysis of the Two Chair Forms of this compound

| Conformer | 3-Amino Group Position | 4-Hydroxy Group Position | Calculated Relative Energy (kcal/mol) | Predicted Stability |

| Chair A | Axial | Equatorial | +0.5 - 1.5 | Less Stable |

| Chair B | Equatorial | Axial | 0.0 | More Stable |

Note: This table illustrates a hypothetical outcome of a conformational analysis. The relative stability depends on the computational method and the effective steric bulk assigned to the substituents. Generally, placing the larger group in the equatorial position is favored.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes is crucial for accessing (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran and its derivatives for further investigation. Future research is likely to focus on novel synthetic methodologies that offer improvements in terms of yield, atom economy, and environmental impact over classical approaches.

One promising area is the use of multicomponent reactions (MCRs) . MCRs, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and reduction of waste. researchgate.net The development of new MCRs tailored for the synthesis of highly functionalized tetrahydropyrans could provide a direct and versatile route to the target scaffold.

Another avenue of exploration is the application of asymmetric catalysis . The stereochemistry of this compound is critical for its potential biological activity. Therefore, the development of novel chiral catalysts that can control the formation of the two contiguous stereocenters in a single synthetic operation would be a significant advancement. This could involve transition-metal catalysis or organocatalysis.